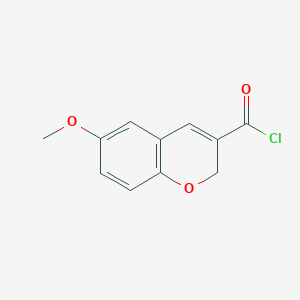
6-methoxy-2H-chromene-3-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-2H-chromene-3-carbonyl chloride is a chemical compound belonging to the class of chromenes, which are oxygen-containing heterocycles Chromenes are known for their diverse biological and pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-2H-chromene-3-carbonyl chloride typically involves the reaction of 6-methoxy-2H-chromene-3-carboxylic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the carboxylic acid group is converted into a carbonyl chloride group. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2H-chromene-3-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The carbonyl chloride group can be reduced to an aldehyde or alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The methoxy group can undergo oxidation to form a hydroxyl group or a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like triethylamine (Et3N) or pyridine.
Reduction: Reducing agents like LiAlH4 or NaBH4 in anhydrous solvents such as ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like KMnO4 or CrO3 in acidic or basic conditions.
Major Products Formed
Amides, Esters, and Thioesters: Formed from substitution reactions.
Aldehydes and Alcohols: Formed from reduction reactions.
Hydroxyl and Carbonyl Compounds: Formed from oxidation reactions.
Scientific Research Applications
6-Methoxy-2H-chromene-3-carbonyl chloride has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of various pharmacologically active compounds, including anti-inflammatory, anticancer, and antimicrobial agents.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules and natural products.
Materials Science: Utilized in the development of novel materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 6-methoxy-2H-chromene-3-carbonyl chloride depends on its chemical reactivity and the nature of its interactions with biological targets. The compound can act as an electrophile, reacting with nucleophilic sites in biomolecules such as proteins and nucleic acids. This can lead to the formation of covalent bonds, altering the function of the target molecules. The specific molecular targets and pathways involved vary depending on the context of its use, such as in medicinal chemistry or materials science .
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-2H-chromene-3-carboxylic acid
- 6-Chloro-2H-chromene-3-carbonyl chloride
- 2H-chromene-3-carbonyl chloride
Uniqueness
6-Methoxy-2H-chromene-3-carbonyl chloride is unique due to the presence of the methoxy group at the 6-position, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s stability and specificity in various applications .
Properties
Molecular Formula |
C11H9ClO3 |
|---|---|
Molecular Weight |
224.64 g/mol |
IUPAC Name |
6-methoxy-2H-chromene-3-carbonyl chloride |
InChI |
InChI=1S/C11H9ClO3/c1-14-9-2-3-10-7(5-9)4-8(6-15-10)11(12)13/h2-5H,6H2,1H3 |
InChI Key |
MBQNJLCNAQXVSZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OCC(=C2)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



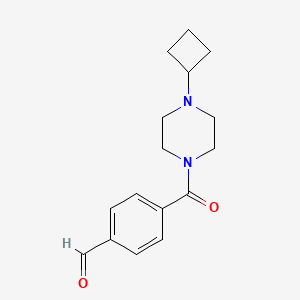
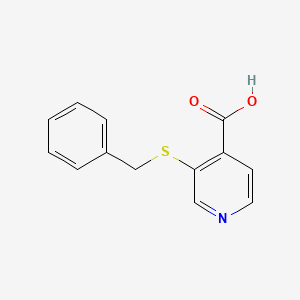
![2-Bromo-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol](/img/structure/B13866516.png)
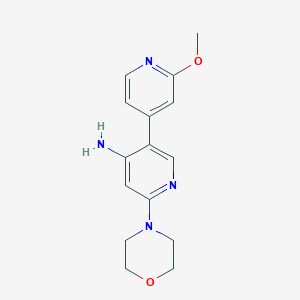
![3-[4-(Aminomethyl)benzyloxy] Thalidomide](/img/structure/B13866528.png)
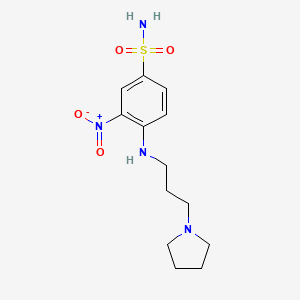

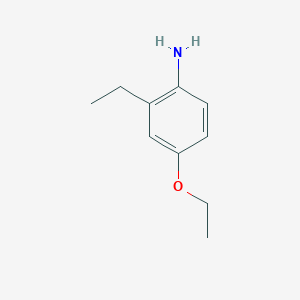
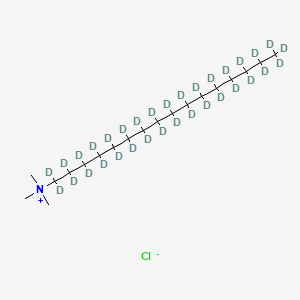
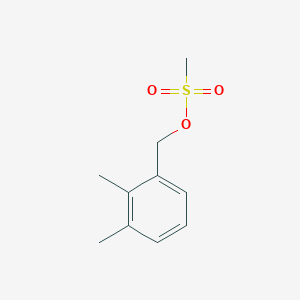
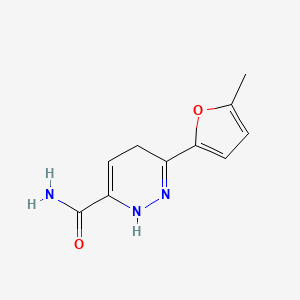
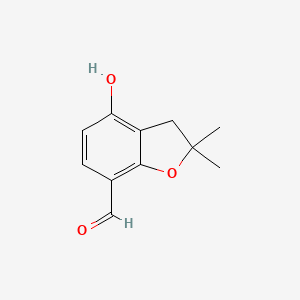
![4-[(1-Cyano-1-methylethyl)amino]-N-methylbenzamide](/img/structure/B13866582.png)
